molecular formula C10H10BrNO3 B13978440 3-Bromo-5-propionamidobenzoic acid

3-Bromo-5-propionamidobenzoic acid

Cat. No.: B13978440
M. Wt: 272.09 g/mol
InChI Key: DLSHTCLYYFKGDN-UHFFFAOYSA-N
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Description

3-Bromo-5-propionamidobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the third position and a propionamide group at the fifth position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-propionamidobenzoic acid typically involves the bromination of 5-propionamidobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-propionamidobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.

    Reduction Reactions: The propionamide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Major Products Formed

    Substitution: 3-Iodo-5-propionamidobenzoic acid.

    Reduction: 3-Bromo-5-aminobenzoic acid.

    Oxidation: 3-Bromo-5-carboxybenzoic acid.

Scientific Research Applications

3-Bromo-5-propionamidobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its structural similarity to natural substrates.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-propionamidobenzoic acid involves its interaction with specific molecular targets. The bromine atom and the propionamide group play crucial roles in binding to active sites of enzymes or receptors. This binding can either inhibit or activate the target, leading to the desired biological effect. The pathways involved include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-iodobenzoic acid
  • 3-Amino-5-bromobenzoic acid
  • 3-Bromo-5-carboxybenzoic acid

Uniqueness

Compared to similar compounds, 3-Bromo-5-propionamidobenzoic acid is unique due to the presence of the propionamide group, which imparts distinct chemical and biological properties. This group enhances its solubility in organic solvents and increases its binding affinity to certain molecular targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

3-bromo-5-(propanoylamino)benzoic acid

InChI

InChI=1S/C10H10BrNO3/c1-2-9(13)12-8-4-6(10(14)15)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13)(H,14,15)

InChI Key

DLSHTCLYYFKGDN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)C(=O)O)Br

Origin of Product

United States

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